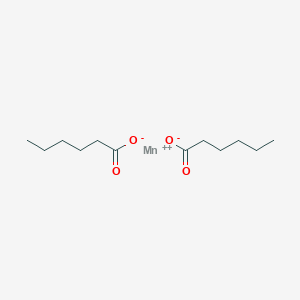
hexanoate;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hexanoate;manganese(2+) is a chemical compound formed by the reaction of hexanoic acid with manganese ions in a 2:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a catalyst, stabilizer, and in the preparation of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hexanoic acid, manganese(2+) salt (2:1) typically involves the reaction of hexanoic acid with a manganese(2+) salt, such as manganese(II) chloride or manganese(II) sulfate. The reaction is usually carried out in an aqueous medium at elevated temperatures. The general reaction can be represented as:
2C6H11COOH+Mn2+→(C6H11COO)2Mn+2H+
Industrial Production Methods: In industrial settings, the production of hexanoic acid, manganese(2+) salt (2:1) involves the controlled addition of manganese(II) salt to a heated solution of hexanoic acid. The mixture is then allowed to react under specific conditions to ensure complete formation of the desired product. The resulting compound is then purified and dried for further use .
Analyse Chemischer Reaktionen
Types of Reactions: hexanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The hexanoate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the manganese ion can lead to the formation of manganese(III) or manganese(IV) compounds .
Wissenschaftliche Forschungsanwendungen
hexanoate;manganese(2+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Stabilizer: It acts as a stabilizer in the preparation of certain chemical compounds.
Biological Studies: It is used in studies involving manganese metabolism and its role in biological systems.
Industrial Applications: It is used in the production of coatings, paints, and inks as a drier to accelerate the drying process
Wirkmechanismus
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) involves the interaction of the manganese ion with various molecular targets. In catalytic applications, the manganese ion can facilitate the transfer of electrons, thereby accelerating the reaction. In biological systems, manganese ions play a crucial role in enzymatic reactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Manganese(II) acetate: Similar to hexanoic acid, manganese(2+) salt (2:1), manganese(II) acetate is used as a catalyst and stabilizer.
Manganese(II) chloride: This compound is also used in various chemical reactions and industrial applications.
Manganese(II) sulfate: It is commonly used in agriculture and as a precursor for other manganese compounds.
Uniqueness: hexanoate;manganese(2+) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other manganese(II) salts. Its use as a drier in coatings and paints highlights its practical importance in industrial applications .
Eigenschaften
CAS-Nummer |
16571-42-9 |
|---|---|
Molekularformel |
C12H22MnO4 |
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Key on ui other cas no. |
16571-42-9 |
Verwandte CAS-Nummern |
142-62-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















